1-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone
Description
1-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidine ring, and a tert-butylphenoxy group
Properties
Molecular Formula |
C25H31N3O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[2-[1-[2-(4-tert-butylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C25H31N3O2/c1-18(29)27-15-7-10-23(27)24-26-21-8-5-6-9-22(21)28(24)16-17-30-20-13-11-19(12-14-20)25(2,3)4/h5-6,8-9,11-14,23H,7,10,15-17H2,1-4H3 |
InChI Key |
GAHSKGQNNPHRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Ring: This step involves the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzodiazole intermediate.
Introduction of the Tert-butylphenoxy Group: This step involves the reaction of the intermediate with 4-tert-butylphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one
- 4-tert-butylphenol
- 2,4,6-tri-tert-butylphenol
Uniqueness
1-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
